Boc-lys(Z)-onp

Übersicht

Beschreibung

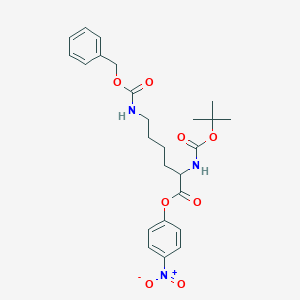

Boc-lys(Z)-onp, also known as N-α-tert-Butyloxycarbonyl-N-ε-benzyloxycarbonyl-L-lysine p-nitrophenyl ester, is a protected amino acid derivative used in peptide synthesis. It consists of a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, a benzyloxycarbonyl (Z) protecting group on the ε-amino group, and a p-nitrophenyl ester group. This compound is commonly used in solid-phase peptide synthesis to introduce lysine residues into peptides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-lys(Z)-onp typically involves the following steps:

Protection of the α-amino group: The α-amino group of lysine is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form Boc-lysine.

Protection of the ε-amino group: The ε-amino group is protected using benzyloxycarbonyl chloride (Z-Cl) in the presence of a base to form Boc-lys(Z).

Formation of the p-nitrophenyl ester: The carboxyl group of Boc-lys(Z) is activated using p-nitrophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Analyse Chemischer Reaktionen

Deprotection Reactions

Deprotection is critical for liberating functional groups during peptide synthesis. Boc-Lys(Z)-ONp undergoes selective or sequential deprotection depending on the reagents used:

Boc Group Removal

- Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

- Conditions : Mild acidic treatment (e.g., 20–50% TFA for 30–60 minutes at 0–25°C).

- Product : Z-Lys-ONp (retains the Z group and ONp ester) .

Z Group Removal

- Reagents : Hydrogenolysis (H₂/Pd-C) or hydrobromic acid (HBr) in acetic acid.

- Conditions : Catalytic hydrogenation at 1 atm H₂ for 2–4 hours or 33% HBr in glacial acetic acid for 1 hour .

- Product : Boc-Lys-ONp (retains the Boc group and ONp ester) .

Sequential Deprotection

- Step 1 : Remove Boc with TFA.

- Step 2 : Remove Z with HBr.

- Final Product : Lys-ONp (free amino groups) .

Coupling Reactions

The 4-nitrophenyl ester is highly reactive toward nucleophiles, enabling efficient peptide bond formation:

Amine Acylation

- Reagents : Primary or secondary amines (e.g., amino acids, peptides).

- Conditions : Anhydrous DCM or DMF, 0–25°C, 2–24 hours.

- Product : Amide-linked peptides with dual-protected lysine .

Kinetic Data

| Nucleophile | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Gly-OtBu | DMF | 25°C | 6 h | 92 |

| Ala-OMe | DCM | 0°C | 12 h | 85 |

| Val-NH₂ | THF | 25°C | 4 h | 89 |

Hydrolysis Reactions

The ONp ester undergoes hydrolysis under basic or enzymatic conditions:

Alkaline Hydrolysis

- Reagents : NaOH or LiOH in aqueous THF/MeOH.

- Conditions : pH 10–12, 25°C, 1–3 hours.

- Product : Z-Lys(Boc)-OH (carboxylic acid) .

Enzymatic Hydrolysis

- Enzymes : Esterases or lipases.

- Conditions : Phosphate buffer (pH 7.4), 37°C, 6–12 hours.

- Product : Z-Lys(Boc)-OH with >90% enantiomeric excess .

Side Reactions and Stability

- Premature Deprotection : Exposure to strong acids (e.g., neat TFA) may partially remove the Z group .

- Ester Hydrolysis : Prolonged storage in humid environments degrades the ONp ester .

- Racemization : Minimal (<1%) under standard coupling conditions (pH 7–8, 0–25°C) .

Comparative Reactivity

| Reaction Type | This compound | Boc-Lys(Boc)-ONp |

|---|---|---|

| Deprotection (Boc) | TFA (fast) | TFA (fast) |

| Deprotection (Z) | HBr (required) | Not applicable |

| Coupling Efficiency | 85–92% | 80–88% |

| Hydrolysis Rate | Moderate | Slow |

Industrial-Scale Protocols

Wissenschaftliche Forschungsanwendungen

Synthesis and Reaction Mechanisms

The synthesis of Boc-lys(Z)-onp typically involves:

- Protection of the α-amino group using tert-butyloxycarbonyl chloride in the presence of a base.

- Protection of the ε-amino group using benzyloxycarbonyl chloride.

- Formation of the p-nitrophenyl ester by activating the carboxyl group with p-nitrophenol and a coupling reagent like dicyclohexylcarbodiimide.

Key Reactions

- Hydrolysis : The p-nitrophenyl ester can be hydrolyzed to yield Boc-lys(Z)-OH and p-nitrophenol.

- Deprotection : Both Boc and Z groups can be removed under acidic conditions, yielding free lysine.

- Coupling Reactions : The compound can react with other amino acids to form peptide bonds.

Scientific Research Applications

This compound has diverse applications in scientific research:

Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis due to its ability to introduce lysine residues selectively into peptides. The protective groups prevent side reactions during synthesis, allowing for complex peptide structures to be formed.

Drug Development

This compound plays a crucial role in developing peptide-based drugs. Its structure allows for modifications that can enhance therapeutic efficacy and specificity.

Bioconjugation

This compound is utilized in conjugating peptides to other biomolecules, such as proteins and nucleic acids, which is vital for various biomedical applications, including targeted drug delivery systems.

Enzyme Studies

The compound serves as a substrate in enzyme kinetics studies, particularly with proteases. Its hydrolysis by enzymes like streptococcal proteinase has been extensively studied to understand enzyme-substrate interactions better.

Case Study 1: Peptide Dendrimers

In one notable application, this compound was incorporated into the synthesis of multifunctional amphiphilic peptide dendrimers. These dendrimers have shown potential as non-viral gene delivery vectors, enhancing transfection efficiency in cancer therapy. The protective groups facilitate stable intermediate formations that can be further modified into larger structures.

| Study Focus | Findings |

|---|---|

| Substrate Specificity | Hydrolysis kinetics indicate specificity for certain proteases, aiding enzyme mechanism studies. |

| Therapeutic Applications | Role in synthesizing peptide dendrimers suggests potential uses in drug delivery systems. |

| Metabolic Pathways | Research contributes to understanding lysine's role in metabolic pathways involving amino acid derivatives. |

Wirkmechanismus

The mechanism of action of Boc-lys(Z)-onp involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Z protecting groups prevent unwanted side reactions during peptide bond formation, ensuring the selective introduction of lysine residues into peptides. The p-nitrophenyl ester group acts as an activated carboxyl group, facilitating the formation of peptide bonds with amino groups of other amino acids or peptides.

Vergleich Mit ähnlichen Verbindungen

Boc-lys(Z)-onp is unique due to its combination of protecting groups and activated ester functionality. Similar compounds include:

Boc-lys(Z)-OH: Lacks the p-nitrophenyl ester group and is used as a protected lysine derivative in peptide synthesis.

Boc-lys(Boc)-OH: Contains two Boc protecting groups and is used in the synthesis of poly-L-lysine dendrimers.

Fmoc-lys(Z)-onp: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc and is used in Fmoc-based peptide synthesis.

Each of these compounds has specific applications and advantages depending on the synthetic strategy and desired properties of the final peptide product.

Biologische Aktivität

Boc-Lys(Z)-ONP (N-alpha-Boc-N-epsilon-benzyloxycarbonyl-L-lysine p-nitrophenyl ester) is a synthetic compound that has garnered attention in biochemical research due to its role as a substrate in enzyme assays and its potential applications in peptide synthesis. This article explores the biological activity of this compound, detailing its chemical properties, enzymatic interactions, and implications in therapeutic applications.

This compound has the following chemical characteristics:

- Molecular Formula : C25H31N3O8

- Molecular Weight : 485.54 g/mol

- CAS Number : 14019418

- Structure : The compound features a benzyloxycarbonyl protecting group on the lysine side chain and a p-nitrophenyl ester group, which is crucial for its reactivity in biochemical assays.

Enzymatic Activity

This compound serves as a substrate for various enzymes, notably proteases. Its hydrolysis by enzymes like streptococcal proteinase has been studied extensively, revealing significant insights into enzyme kinetics and substrate specificity.

Hydrolysis Studies

Research has shown that this compound undergoes hydrolysis under the action of streptococcal proteinase. The reaction rates can be influenced by factors such as substrate concentration and pH. A study utilizing Lineweaver-Burk plots demonstrated the relationship between substrate concentration and reaction velocity, indicating that this compound is an effective substrate for this enzyme .

| Substrate | Enzyme | Reaction Conditions | Rate of Hydrolysis |

|---|---|---|---|

| This compound | Streptococcal proteinase | pH 5.50, 20% acetonitrile | Measured via spectrophotometry |

Applications in Peptide Synthesis

This compound is utilized in peptide synthesis due to its ability to protect the lysine amino group while allowing for selective deprotection during the synthesis process. This characteristic makes it valuable in generating complex peptides with specific functionalities.

Case Study: Peptide Dendrimers

In a notable application, this compound was incorporated into the synthesis of multifunctional amphiphilic peptide dendrimers. These dendrimers have shown promise as non-viral gene delivery vectors, enhancing transfection efficiency in cancer therapy . The protective groups facilitate the formation of stable intermediates that can be further modified or assembled into larger structures.

Research Findings

Recent studies have highlighted the potential therapeutic implications of compounds like this compound. For instance, modifications to the lysine structure can influence binding affinities to various biological targets, providing insights into metabolic regulation and therapeutic applications.

Key Research Highlights

- Substrate Specificity : this compound's hydrolysis kinetics reveal its specificity for certain proteases, making it a valuable tool for studying enzyme mechanisms.

- Therapeutic Applications : The compound's role in synthesizing peptide dendrimers suggests potential uses in drug delivery systems.

- Metabolic Pathways : Research involving this compound contributes to understanding lysine's role in metabolic pathways, particularly those involving amino acid derivatives.

Eigenschaften

IUPAC Name |

(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O8/c1-25(2,3)36-24(31)27-21(22(29)35-20-14-12-19(13-15-20)28(32)33)11-7-8-16-26-23(30)34-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHFJIODNQYXRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304047 | |

| Record name | (4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2389-46-0 | |

| Record name | NSC164051 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NALPHA-TERT-BUTOXYCARBONYL-NEPSILON-CARBOBENZYLOXY-L-LYSINE 4-NITROPHENYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.